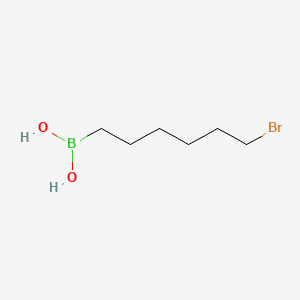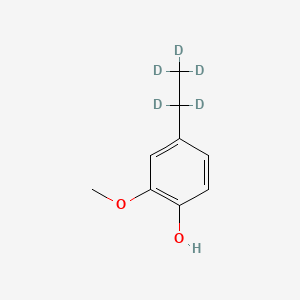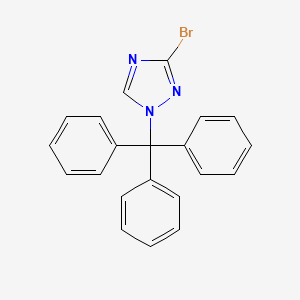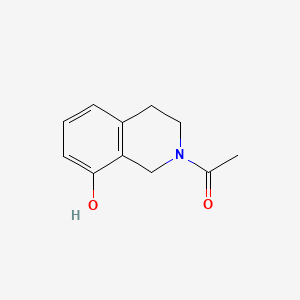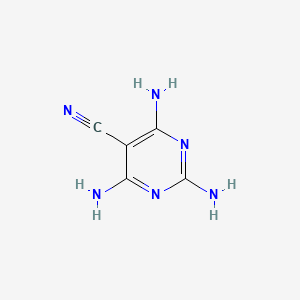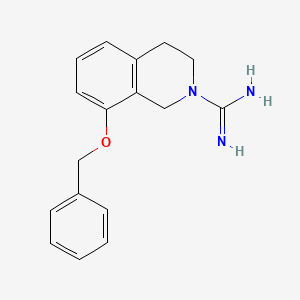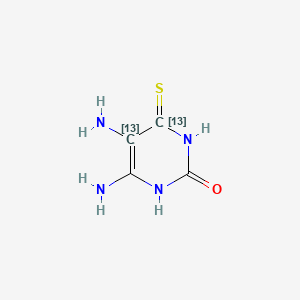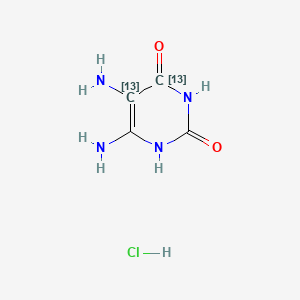
3',4'-Dimethoxy Flurbiprofen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-Dimethoxy Flurbiprofen is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug. This compound is characterized by the presence of two methoxy groups attached to the phenyl ring of flurbiprofen. It is known for its potential therapeutic applications, particularly in the field of neurology and pain management .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dimethoxy Flurbiprofen typically involves the modification of the flurbiprofen molecule. One common method includes the methylation of the hydroxyl groups on the phenyl ring of flurbiprofen using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of 3’,4’-Dimethoxy Flurbiprofen follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Types of Reactions:
Reduction: The compound can be reduced to form the corresponding alcohols, although this reaction is less common.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3’,4’-Dimethoxy Flurbiprofen is similar to that of flurbiprofen. It primarily involves the inhibition of cyclooxygenase enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects. Additionally, it may interact with other molecular targets and pathways involved in pain and inflammation .
Comparison with Similar Compounds
Flurbiprofen: The parent compound, known for its anti-inflammatory and analgesic properties.
Ketoprofen: A structurally related compound with similar therapeutic applications.
Uniqueness: 3’,4’-Dimethoxy Flurbiprofen is unique due to the presence of methoxy groups, which can influence its pharmacokinetic properties and reactivity. These modifications can potentially enhance its therapeutic efficacy and reduce side effects compared to its parent compound, flurbiprofen .
Properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-3-fluorophenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO4/c1-10(17(19)20)11-4-6-13(14(18)8-11)12-5-7-15(21-2)16(9-12)22-3/h4-10H,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLOPVAXJOQCPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)OC)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70741837 |
Source


|
| Record name | 2-(2-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70741837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346601-72-6 |
Source


|
| Record name | 2-(2-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70741837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


